3-(4-Chloro-2,5-dimethoxyanilino)-1-(4-methoxyphenyl)-1-propanone
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Description
3-(4-Chloro-2,5-dimethoxyanilino)-1-(4-methoxyphenyl)-1-propanone (CDMP) is an organic compound with a molecular formula of C13H17ClNO2. It is a synthetic compound that has been studied for its potential use in a variety of scientific research applications. CDMP is a chiral compound, meaning that it can exist in two forms, each of which has a different chemical and physical properties. CDMP has been studied for its ability to act as a catalyst in organic synthesis and as a reagent in various scientific applications.
Scientific Research Applications
Chemical Synthesis and Structural Studies Compounds with methoxy and chloro substitutions on aromatic rings, similar to the one described, have been synthesized for various applications, including as intermediates in organic synthesis, materials science, and pharmaceuticals. For example, methylene-linked liquid crystal dimers containing methoxy groups have been investigated for their unique transitional properties, suggesting potential applications in liquid crystal technology and materials science (Henderson & Imrie, 2011). Similarly, the structural analysis of novel substituted thiazolidinones indicates the importance of chloro and methoxy functionalities in modulating biological activity and chemical properties (Issac & Tierney, 1996).
Antimicrobial and Antifungal Activities Compounds containing eugenol, a methoxyphenylpropene, demonstrate broad-spectrum antimicrobial activity against both planktonic and sessile cells, including food-decaying microorganisms and human pathogens (Marchese et al., 2017). This suggests that the methoxy groups in the compound may contribute to antimicrobial properties, warranting further investigation into its potential as an antimicrobial agent.
properties
IUPAC Name |
3-(4-chloro-2,5-dimethoxyanilino)-1-(4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-22-13-6-4-12(5-7-13)16(21)8-9-20-15-11-17(23-2)14(19)10-18(15)24-3/h4-7,10-11,20H,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQOYUNGKPPVIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCNC2=CC(=C(C=C2OC)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-2,5-dimethoxyanilino)-1-(4-methoxyphenyl)-1-propanone |
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